molecular formula C22H25NO4 B11073810 3-[4-(Cyclopentyloxy)phenyl]-3-[(phenylacetyl)amino]propanoic acid

3-[4-(Cyclopentyloxy)phenyl]-3-[(phenylacetyl)amino]propanoic acid

Cat. No.: B11073810
M. Wt: 367.4 g/mol
InChI Key: BJAYOCMMKINQOD-UHFFFAOYSA-N
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Description

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-phenylacetyl)amino]propanoic acid is a complex organic compound with a unique structure that includes a cyclopentyloxy group, a phenyl group, and an amino propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Cyclopentyloxy)phenyl]-3-[(2-phenylacetyl)amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyloxy Group: This step involves the reaction of cyclopentanol with a suitable halogenating agent to form cyclopentyl halide, which is then reacted with a phenol derivative to introduce the cyclopentyloxy group.

    Introduction of the Phenylacetyl Group: This step involves the acylation of an amine with phenylacetyl chloride under basic conditions to form the phenylacetyl amide.

    Coupling of the Two Fragments: The final step involves the coupling of the cyclopentyloxy phenyl derivative with the phenylacetyl amide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of 3-[4-(Cyclopentyloxy)phenyl]-3-[(2-phenylacetyl)amino]propanoic acid may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-phenylacetyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and cyclopentyloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-phenylacetyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Cyclopentyloxy)phenyl]-3-[(2-phenylacetyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid: Similar structure but with a thienyl group instead of a phenyl group.

    3-[4-(Cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid: Similar structure but with a phenoxypropanoyl group instead of a phenylacetyl group.

Uniqueness

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-phenylacetyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyloxy group provides steric hindrance, while the phenylacetyl group offers potential for aromatic interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

3-(4-cyclopentyloxyphenyl)-3-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C22H25NO4/c24-21(14-16-6-2-1-3-7-16)23-20(15-22(25)26)17-10-12-19(13-11-17)27-18-8-4-5-9-18/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2,(H,23,24)(H,25,26)

InChI Key

BJAYOCMMKINQOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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